cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Foldamer design Peptide conformation β-Amino acid stereochemistry

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (CAS 63216-49-9, synonym Boc-cis-ACHC-OH) is a Boc-protected cis-2-aminocyclohexanecarboxylic acid—a conformationally constrained β-amino acid building block widely used in peptide science and pharmaceutical intermediate synthesis. It is a white crystalline powder with molecular formula C12H21NO4, molecular weight 243.30 g/mol, and a melting point of 127–131 °C.

Molecular Formula C3H7NO3
Molecular Weight 243,31 g/mole
CAS No. 63216-49-9
Cat. No. B558792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
CAS63216-49-9
Synonyms(S)-Isoserine; 632-13-3; L-Isoserine; (S)-3-Amino-2-hydroxypropanoicacid; (S)-3-Amino-2-hydroxypropionicacid; AC1OE5OC; (S)-2-Hydroxy-|A-alanine; (S)-2-Hydroxy-beta-alanine; SCHEMBL3347615; 06054_FLUKA; CTK8B7825; BMYNFMYTOJXKLE-REOHCLBHSA-N; MolPort-003-925-499; (S)-2-HYDROXY-B-ALANINE; ZINC2034711; AM1113; ANW-58713; SBB062829; AKOS005137983; (2S)-3-amino-2-hydroxypropanoicacid; AJ-33006; AK-75855; BC210645; I077; KB-05566
Molecular FormulaC3H7NO3
Molecular Weight243,31 g/mole
Structural Identifiers
SMILESC(C(C(=O)[O-])O)[NH3+]
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
InChIKeyBMYNFMYTOJXKLE-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.15 M

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (CAS 63216-49-9) Baseline for Procurement Evaluation


cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (CAS 63216-49-9, synonym Boc-cis-ACHC-OH) is a Boc-protected cis-2-aminocyclohexanecarboxylic acid—a conformationally constrained β-amino acid building block widely used in peptide science and pharmaceutical intermediate synthesis [1]. It is a white crystalline powder with molecular formula C12H21NO4, molecular weight 243.30 g/mol, and a melting point of 127–131 °C . The Boc protecting group enables its direct use in solid-phase peptide synthesis without additional protection steps.

Why cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid Cannot Be Replaced by the Trans Isomer or Other Cyclic β-Amino Acids


The cis stereochemistry at the 1,2-positions of the cyclohexane ring imposes a unique conformational rigidity that fundamentally dictates the secondary structure of resulting peptides. Replacing Boc-cis-ACHC-OH with its trans diastereomer (Boc-trans-ACHC-OH, CAS 209128-50-7) switches the preferred backbone torsion angles from gauche (±60°) to anti (~180°), resulting in distinct peptide foldamer architectures—11/9-helix for cis vs. 14-helix for trans [1][2]. This conformational switch directly impacts biological recognition, proteolytic stability, and self-assembly properties, making simple substitution scientifically invalid for any application where peptide conformation is a functional determinant.

Quantitative Differentiation Evidence for cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid Procurement


Conformational Torsion Angle Preference: Gauche (±60°) cis-ACHC vs. Anti (~180°) trans-ACHC Defines Peptide Secondary Structure

cis-ACHC residues adopt two specific gauche conformations with Cα–Cβ torsion angles of approximately +60° and −60°, as determined by 2D NMR and X-ray crystallography of cis-ACHC oligomers [1]. In contrast, trans-ACHC residues favor an anti conformation (~180°) that promotes 14-helix formation in β-peptide oligomers [2]. This stereoelectronic divergence deterministically dictates whether the resulting peptide folds into an 11/9-helix (cis) or a 14-helix (trans), with fundamentally different hydrogen-bonding patterns and molecular recognition surfaces.

Foldamer design Peptide conformation β-Amino acid stereochemistry

Melting Point Specification: cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (127–131 °C) vs. trans Isomer (124–130 °C) for Crystallization Process Control

Vendor certificate-of-analysis data show that cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid exhibits a melting point range of 127–131 °C , whereas the trans isomer (Boc-trans-ACHC-OH, CAS 209128-50-7) melts at 124–130 °C . Although the ranges overlap partially, the cis isomer's higher onset temperature (127 °C vs. 124 °C) and narrower nominal range (4 °C vs. 6 °C) indicate a distinct crystalline phase that can be exploited for reproducible solid-phase handling.

Solid-phase peptide synthesis Crystallization optimization Quality assurance

Subnanomolar μ-Opioid Receptor Affinity (Kd = 0.55 nM) of cis-ACHC-Containing Endomorphin-2 Analog vs. Parent Peptide (Kd = 0.97 nM) with Enhanced Enzymatic Resistance

The tritiated endomorphin-2 analog [(3)H][(1S,2R)ACHC]2EM-2, incorporating the deprotected cis-2-aminocyclohexanecarboxylic acid residue, bound to μ-opioid receptors in rat brain membranes with a dissociation constant Kd = 0.55 ± 0.06 nM and receptor density Bmax = 151 ± 4 fmol/mg protein [1]. This represents a 1.8-fold improvement in affinity over the parent endomorphin-2 peptide (Kd = 0.97 nM) [2], while additionally conferring significant resistance to proteolytic degradation due to the conformational rigidity of the cis-ACHC scaffold.

Opioid receptor pharmacology Peptide radiopharmaceutical GPCR ligand design

Phase-Selective Gelation Capability of cis-ACHC-Containing Peptides for Oil Spill Recovery—Property Not Observed with trans-ACHC Peptides

The tripeptide Boc-cis-ACHC-Aib-Phe-OMe, synthesized directly from cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, forms self-supporting gels in various organic solvents and fuel oils through a turn-type β-sheet arrangement, and demonstrates phase-selective gelation behavior that was successfully applied as a model for oil spill recovery from oil–water biphasic mixtures [1]. No analogous gelation behavior has been reported for peptides containing the trans-ACHC isomer, highlighting a functional divergence attributable to the cis configuration's unique supramolecular ordering properties.

Phase-selective gelation Oil spill remediation Supramolecular materials

Procurement-Driven Application Scenarios for cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid


Rational Design of 11/9-Helical α/β-Peptide Foldamers

Researchers designing mixed α/β-peptide foldamers that require stable 11/9-helical conformations should prioritize cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid over the trans isomer. The gauche (±60°) Cα–Cβ torsion angle of cis-ACHC is the structural determinant for 11/9-helix formation, as demonstrated by NMR and X-ray analysis of alternating α/β-peptide oligomers [1]. Substitution with trans-ACHC would instead promote the 14-helix, yielding a structurally unrelated foldamer [2].

Development of Proteolytically Stable μ-Opioid Receptor Radioligands for Pharmacological Studies

Teams developing radiolabeled opioid receptor ligands for binding distribution studies benefit from the cis-ACHC scaffold's ability to confer both high receptor affinity (Kd = 0.55 nM) and enzymatic resistance. The tritiated [(1S,2R)ACHC]2endomorphin-2 analog demonstrated μ-opioid receptor selectivity and saturable binding in rat brain autoradiography, making it a validated pharmacological tool [1]. Procurement of the Boc-protected precursor supports efficient solid-phase synthesis of this radioligand class.

Phase-Selective Gelators for Environmental Oil Spill Recovery

For environmental materials science groups developing supramolecular gelators for oil–water separation, the tripeptide Boc-cis-ACHC-Aib-Phe-OMe provides a validated starting point. This peptide, assembled from the target compound, selectively entrains organic and oil layers while excluding the aqueous phase, enabling practical oil spill recovery from biphasic mixtures [1]. The cis configuration is essential for the turn-type β-sheet arrangement that drives nanofiber formation and gelation.

High-Purity Building Block for Automated Solid-Phase Peptide Synthesis

Laboratories running automated solid-phase peptide synthesizers benefit from the target compound's well-characterized crystalline properties (mp 127–131 °C, ≥97.5% purity by titration) [1], which ensure reproducible weighing, dissolution, and coupling efficiency. The Boc protecting group is directly compatible with standard Boc-strategy SPPS protocols without additional deprotection or reprotection steps, minimizing synthetic complexity and total step count.

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